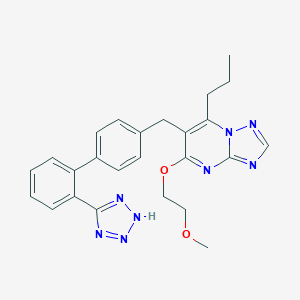
Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C11H19ClN2O3 and a molecular weight of 262.74 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate typically involves the reaction of 1-Boc-piperazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) under a nitrogen atmosphere. The mixture is then warmed to ambient temperature and stirred for an additional hour .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reagents and products to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloroacetyl group in tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly documented.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.
Major Products Formed:
Substitution Reactions: Products where the chlorine atom is replaced by the nucleophile.
Hydrolysis: Carboxylic acid and alcohol.
Oxidation and Reduction: Specific products depend on the reagents and conditions used.
Scientific Research Applications
Chemistry: Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medicinal research, this compound is used to develop new drugs and therapeutic agents. Its derivatives have shown potential in various biological activities, including antibacterial, antifungal, and anticancer properties .
Industry: The compound is utilized in the chemical industry for the production of specialty chemicals and materials. It is also used in the development of new materials with specific properties for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate and its derivatives involves interactions with biological macromolecules. The piperazine ring provides conformational flexibility, allowing the compound to interact with various molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
- Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxyacetyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate
Comparison:
- Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate: Similar in structure but contains a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity due to the presence of bromine.
- Tert-butyl 4-(2-ethoxyacetyl)piperazine-1-carboxylate: Contains an ethoxy group instead of a chloro group, which can affect its solubility and reactivity.
- Tert-butyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate: Contains a hydroxy group, making it more hydrophilic and potentially altering its biological interactions.
Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)9(15)8-12/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGUQINMNYINPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578678 | |
| Record name | tert-Butyl 4-(chloroacetyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190001-40-2 | |
| Record name | tert-Butyl 4-(chloroacetyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
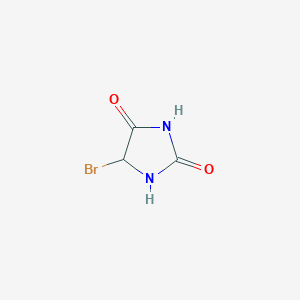
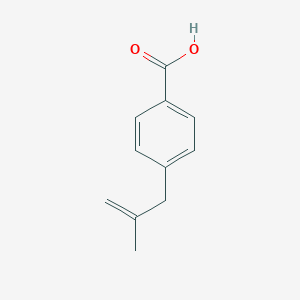
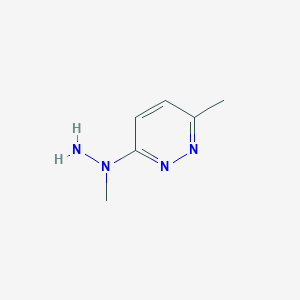

![1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride](/img/structure/B64598.png)
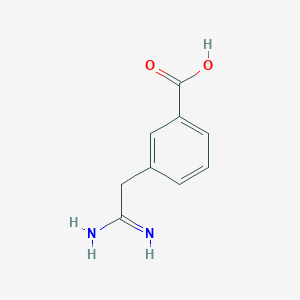
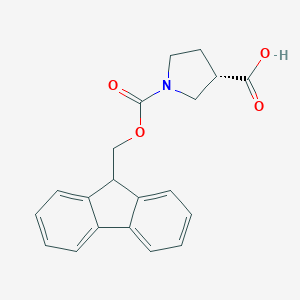
![6-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B64608.png)

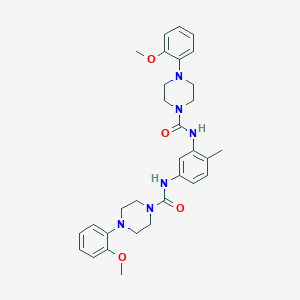
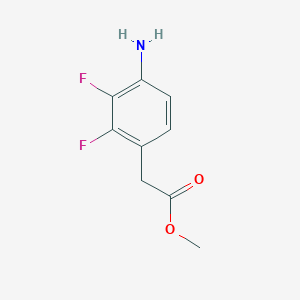
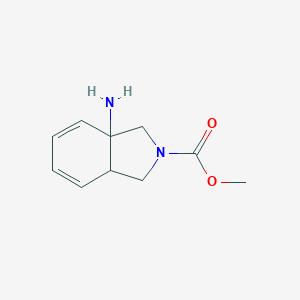
![8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B64623.png)
